(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide
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Overview
Description
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Propanamide Moiety: The propanamide group can be formed through the reaction of an appropriate carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amino group is oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the amide group can yield primary amines.
Scientific Research Applications
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanamide: Similar structure with an additional carbon in the side chain.
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)pentanamide: Similar structure with two additional carbons in the side chain.
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)hexanamide: Similar structure with three additional carbons in the side chain.
Uniqueness
The uniqueness of (3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide lies in its specific combination of functional groups and its three-dimensional configuration. This makes it a valuable compound for various applications, as it can interact with biological targets in a unique manner compared to other similar compounds.
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-10-6(3-12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m1/s1 |
InChI Key |
QDAKEAFVGSNDCP-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=NC(=CS1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=NC(=CS1)C(CC(=O)N)N |
Origin of Product |
United States |
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